阿瓦加他

描述

Synthesis Analysis

Avagacestat was rapidly absorbed, had a terminal elimination half-life of 38–65 hours, and reached a steady-state concentration by day 10 of daily dosing . Exposure in young subjects increased in proportion to dose .

Molecular Structure Analysis

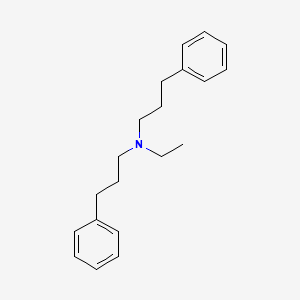

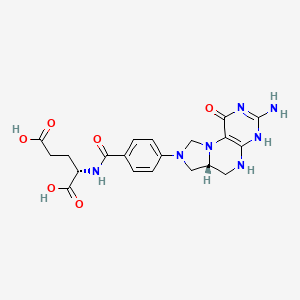

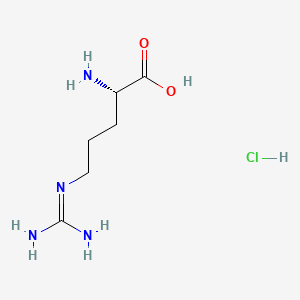

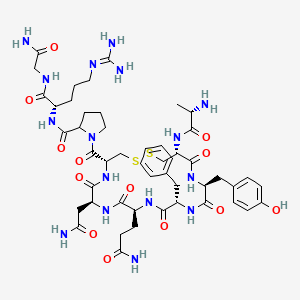

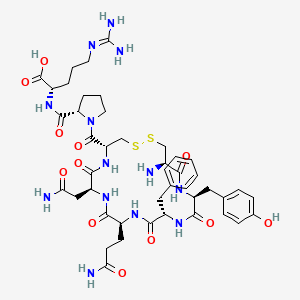

The molecular formula of Avagacestat is C20H17ClF4N4O4S . It belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .

Chemical Reactions Analysis

Avagacestat is a γ-secretase inhibitor that selectively inhibits amyloid β (Aβ) synthesis in cell culture and animal models . It has been reported to have 137-fold selectivity for APP over Notch in cell culture, and to robustly reduce CSF Aβ levels without causing Notch-related toxicity in rats and dogs .

Physical And Chemical Properties Analysis

Avagacestat is a small molecule with a molecular weight of 520.88 g/mol . It has a chemical formula of C20H17ClF4N4O4S .

科学研究应用

Alzheimer’s Disease Research

Avagacestat has been studied for its potential use in treating Alzheimer’s disease (AD). It is an orally active γ-secretase inhibitor that selectively inhibits amyloid β (Aβ) synthesis, which is implicated in the development of AD. Clinical trials have explored its effects on the progression to dementia and its safety profile .

Pharmacokinetics and Pharmacodynamics

Research has focused on understanding the pharmacokinetics and pharmacodynamics of Avagacestat. Studies have assessed the absorption, distribution, metabolism, and excretion of multiple doses over time in healthy subjects to determine its safety and tolerability .

Cerebrospinal Fluid (CSF) Aβ Concentrations

Avagacestat has been evaluated for its effects on CSF Aβ concentrations in healthy male subjects. The primary goal was to assess how single oral doses can influence these concentrations, which are crucial markers in AD research .

安全和危害

未来方向

While broad γ-secretase inhibitors like Avagacestat were found to be ineffective, researchers are focusing on developing γ-secretase modulators, which aim to only tweak the enzyme’s processing of APP while sparing its relationship with other substrates . The data from the Avagacestat trial is being used to aid in the design of future trials .

作用机制

Target of Action

Avagacestat, also known as BMS-708163, is an orally active γ-secretase inhibitor . The primary target of Avagacestat is the enzyme’s amyloid precursor protein (APP) substrate . This compound has been reported to have 137-fold selectivity for APP over Notch in cell culture . Notch is a transmembrane receptor whose signaling is important for cell-fate decisions in the intestine and in lymphocyte maturation .

Mode of Action

Avagacestat selectively blocks the processing of the APP substrate, thereby inhibiting the synthesis of β-amyloid (Aβ) peptides . This selective inhibition spares the processing of Notch substrates, which is important as Notch signaling plays a crucial role in cell-fate decisions .

Biochemical Pathways

The biochemical pathway primarily affected by Avagacestat is the amyloidogenic pathway, which leads to the production of Aβ peptides . This pathway involves the sequential cleavage of APP first by beta-site APP-cleaving enzyme (BACE) and then by γ-secretase . By inhibiting γ-secretase, Avagacestat prevents the formation of Aβ peptides, which are integral to the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

Avagacestat is rapidly absorbed into the systemic circulation, with a mean time to reach maximum plasma concentration (tmax) of approximately 1–2 hours, and a cerebrospinal fluid (CSF) tmax of approximately 3 hours . It has a terminal elimination half-life of 38–65 hours and reaches a steady-state concentration by day 10 of daily dosing . There were no apparent differences in steady-state area under the plasma concentration–time curve between young and elderly subjects; however, elderly subjects demonstrated a higher maximum plasma concentration for Avagacestat .

Result of Action

The primary molecular effect of Avagacestat is the reduction of Aβ peptide levels in the CSF . This is achieved by inhibiting the γ-secretase-mediated cleavage of APP, thereby preventing the formation of Aβ peptides .

Action Environment

The action of Avagacestat can be influenced by various environmental factors. For instance, drug interaction studies have been conducted with cholinesterase inhibitors, blood thinners, and a range of other drugs commonly used in aging populations, including skin anti-infectives . These studies help to understand how other substances in the body can affect the action, efficacy, and stability of Avagacestat.

属性

IUPAC Name |

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAOPVUAMONVLA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF4N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150811 | |

| Record name | Avagacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1146699-66-2 | |

| Record name | Avagacestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avagacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avagacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVAGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。